molecular formula C27H24ClO2P B073764 (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride CAS No. 1253-47-0

(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride

Cat. No. B073764
CAS RN: 1253-47-0
M. Wt: 446.9 g/mol
InChI Key: NKKAHXNONUTMEY-UHFFFAOYSA-M
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Description

Synthesis Analysis

Synthesis of this compound typically involves the reaction of a triphenylphosphine with a benzyl chloride derivative that contains a methoxycarbonyl functional group. One approach could be akin to the formation of triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride, where triphenylphosphine reacts under anhydrous conditions with a methoxycarbonyl-substituted benzyl chloride (Shivaprakash et al., 2015).

Molecular Structure Analysis

The crystal and molecular structure of related phosphonium salts reveals a tetrahedral phosphorus center, typically attached to the benzyl group bearing the methoxycarbonyl functionality. The molecular structure, characterized by X-ray crystallography, sheds light on the spatial arrangement, showcasing the potential for weak bonding interactions and significant electronic effects due to the phosphonium ion (Hübner et al., 1997).

Chemical Reactions and Properties

This compound's reactivity primarily revolves around its use as a phosphonium salt in Wittig reactions, facilitating the formation of olefins through its reaction with aldehydes or ketones. The presence of the methoxycarbonyl group also allows for nucleophilic attack, potentially opening pathways to further functionalize the molecule (Itaya et al., 1993).

Scientific Research Applications

  • Wittig Reaction for Synthesis of Optically Active Derivatives : Itaya et al. (1993) described the use of a related compound, (R)-[2-Carboxy-2-[(methoxycarbonyl)amino]ethyl]triphenylphosphonium chloride, in the Wittig reaction to synthesize optically active (E)-(2-arylvinyl)glycine derivatives. This demonstrates its utility in organic synthesis and the production of configurationally labile compounds (Itaya, Iida, Shimizu, Mizutani, Morisue, Sugimoto, Tachinaka, 1993).

  • Mitochondrial Imaging in Biomedical Research : Li et al. (2020) developed a mitochondria-targeting and immobilized fluorescent probe using triphenylphosphonium, highlighting the compound's potential in biomedical imaging, especially for detecting hypochlorite in living cells, tissues, and zebrafish (Li, Li, Liu, Zhang, Yu, Liu, Yu, 2020).

  • Fluorescent Bases Synthesis in Molecular Biology : Itaya and Mizutani (1984) reported the transformation of L-serine into a related compound, (R)-[2-carboxy-2-[(methoxycarbonyl)amino]ethyl]triphenylphosphonium chloride, for synthesizing fluorescent bases from phenylalanine transfer ribonucleic acids, indicating its application in molecular biology and RNA research (Itaya, Mizutani, 1984).

  • Polymer/Silica Composite Preparation : Kubo et al. (2005) utilized a variant, 2-methoxy-5-(2-ethylhexyloxy)-p-xylylenebis(triphenylphosphonium chloride), in the Wittig reaction for the synthesis of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] and its incorporation into silica, demonstrating applications in materials science (Kubo, Takimoto, Minami, Uno, Itoh, Shoyama, 2005).

  • Catalysis in Organic Chemistry : Jiménez-Rodríguez et al. (2005) discussed the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes, highlighting the role of related compounds in catalytic processes in organic chemistry (Jiménez-Rodríguez, Eastham, Cole-Hamilton, 2005).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H315-H319 , indicating that it causes skin irritation and serious eye irritation. The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 , which provide guidance on how to handle and respond to exposure.

properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O2P.ClH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKAHXNONUTMEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592389
Record name {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride

CAS RN

1253-47-0
Record name Phosphonium, [[4-(methoxycarbonyl)phenyl]methyl]triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253-47-0
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Record name NSC 64107
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Record name 1253-47-0
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Record name {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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